2-Methyl-2-nitropentane
Description
The study of nitro compounds, organic molecules containing one or more nitro functional groups (–NO₂), has been a dynamic field of investigation for over a century. nih.gov These compounds are broadly categorized into aliphatic (nitroalkanes) and aromatic (nitroarenes) classes. scienceinfo.com 2-Methyl-2-nitropentane belongs to the class of aliphatic nitro compounds, specifically identified as a tertiary or hindered nitroalkane due to the attachment of the nitro group to a tertiary carbon atom. This structural feature imparts specific chemical characteristics that distinguish it from primary and secondary nitroalkanes.
Properties
CAS No. |
597-42-2 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-methyl-2-nitropentane |
InChI |
InChI=1S/C6H13NO2/c1-4-5-6(2,3)7(8)9/h4-5H2,1-3H3 |
InChI Key |
PXTVPOROLIVXIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 2 Nitropentane and Analogous Tertiary Nitroalkanes
Direct Nitration Approaches
Direct nitration involves the substitution of a hydrogen atom on an alkane with a nitro (–NO₂) group. This method is particularly effective for creating tertiary nitroalkanes because the tertiary carbon-hydrogen bond is generally the most reactive site in an alkane toward nitration.
Liquid-phase nitration is a historically significant method for preparing nitroalkanes. perlego.com In this process, an alkane is treated with a nitrating agent, typically nitric acid, in the liquid state. The reaction favors the substitution of tertiary hydrogens over secondary and primary ones. perlego.com However, traditional liquid-phase nitration using only nitric acid is often slow and can be accompanied by significant oxidation, leading to the formation of byproducts like carbonyl compounds and polynitrated alkanes. perlego.comnowgonggirlscollege.co.in
More contemporary methods for liquid-phase nitration utilize highly reactive nitrating agents under milder conditions. For instance, nitronium salts such as nitronium hexafluorophosphate (NO₂⁺PF₆⁻) in solvents like methylene chloride can effectively nitrate alkanes with tertiary carbons, including isobutane and cyclohexane (B81311). nih.govpnas.org This approach proceeds via an electrophilic insertion of the nitronium ion (NO₂⁺) into the C-H sigma bond. pnas.org These reactions can achieve yields up to 70% without the extensive oxidation byproducts seen with nitric acid alone. nih.gov
Vapor-phase nitration is a prominent industrial method, particularly for the production of lower molecular weight nitroalkanes. scienceinfo.comlibretexts.org This technique involves reacting a gaseous mixture of an alkane and nitric acid (or nitrogen oxides like N₂O₄) at elevated temperatures, typically ranging from 150°C to 475°C. nowgonggirlscollege.co.inlibretexts.orgdoubtnut.com For optimal yields and minimal decomposition, temperatures are often maintained within a narrower range of approximately 390°C to 440°C. google.com
The reaction proceeds through a free-radical mechanism. libretexts.org A significant characteristic of vapor-phase nitration is that it can lead to a mixture of nitroalkane products. This is due not only to the substitution of different hydrogen atoms on the parent alkane but also to the cleavage of carbon-carbon bonds at high temperatures. libretexts.orgyoutube.com For example, the nitration of propane yields not only 1-nitropropane and 2-nitropropane (B154153) but also smaller products like nitroethane and nitromethane (B149229). libretexts.org
Table 1: Comparison of Direct Nitration Approaches for Alkanes
| Feature | Liquid-Phase Nitration | Vapor-Phase Nitration |
|---|---|---|
| Typical Reagents | Nitric acid (HNO₃), Nitronium salts (e.g., NO₂⁺PF₆⁻) perlego.comnih.gov | Nitric acid (HNO₃), Nitrogen oxides (e.g., N₂O₄) nowgonggirlscollege.co.inlibretexts.org |
| Temperature | Lower (e.g., 140°C with HNO₃; ambient with NO₂⁺PF₆⁻) nowgonggirlscollege.co.innih.gov | High (150°C - 475°C) nowgonggirlscollege.co.indoubtnut.com |
| Phase | Liquid | Gas/Vapor |
| Mechanism | Ionic (electrophilic) with nitronium salts; complex with HNO₃ perlego.compnas.org | Free-radical libretexts.org |
| Selectivity | High for tertiary C-H bonds perlego.com | Less selective; mixtures are common libretexts.org |
| Byproducts | Oxidation and polynitration products perlego.com | Products from C-C bond cleavage libretexts.orgyoutube.com |
| Industrial Scale | Less common for simple alkanes | Major industrial process scienceinfo.comlibretexts.org |
Indirect Synthetic Pathways via Precursors
Indirect methods involve the synthesis of tertiary nitroalkanes from molecules that already contain a different functional group at the desired tertiary carbon. These multi-step pathways often offer greater control and selectivity compared to direct nitration.
The synthesis of nitroalkanes via nucleophilic substitution involves the reaction of an alkyl halide with a nitrite (B80452) salt. This classic method is most widely known as the Victor Meyer reaction, which typically employs silver nitrite (AgNO₂). perlego.comsarthaks.com In this reaction, the nitrite ion (NO₂⁻) acts as a nucleophile, displacing the halide from the alkyl halide.
This method is highly effective for the preparation of primary and secondary nitroalkanes. perlego.com However, its application to the synthesis of tertiary nitroalkanes, such as 2-methyl-2-nitropentane from 2-chloro-2-methylpentane, is often problematic. Tertiary alkyl halides are highly prone to elimination reactions (E1 or E2) when treated with nucleophiles that can also act as bases, such as the nitrite ion. This competing elimination reaction leads to the formation of alkenes as the major product, significantly reducing the yield of the desired tertiary nitroalkane.
A reliable method for preparing tertiary nitroalkanes is through the oxidation of the corresponding tertiary amines. nowgonggirlscollege.co.in When a tertiary amine, specifically one where the amino group is attached to a tertiary carbon (a tertiary alkylamine), is treated with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), it can be converted directly into the tertiary nitro compound. nowgonggirlscollege.co.insarthaks.com
For example, 2-amino-2-methylpentane could be oxidized to form this compound. This transformation is a valuable synthetic tool as it allows for the specific formation of the nitro group at a pre-defined tertiary center, avoiding the product mixtures that can result from direct nitration methods.
Table 2: Oxidation of Tertiary Alkylamines
| Substrate | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Tertiary Alkylamine (general) | Potassium Permanganate (KMnO₄) | Tertiary Nitroalkane | nowgonggirlscollege.co.in |
| 2-Amino-2-methylpropane | Potassium Permanganate (KMnO₄) | 2-Methyl-2-nitropropane (B1294617) | sarthaks.com |
The relationship between nitro, nitroso, and other nitrogen-containing functional groups involves a series of oxidation and reduction steps. While the direct conversion of a nitroso (–N=O) group to a nitro (–NO₂) group is an oxidation, nitroso compounds are key intermediates in the synthesis and transformation of nitroalkanes. researchgate.netnih.gov
The synthesis of a tertiary nitrosoalkane, such as 2-methyl-2-nitrosopropane (B1203614), can be achieved through the oxidation of the corresponding N-alkylhydroxylamine. orgsyn.org This hydroxylamine (B1172632) intermediate is itself typically prepared by the controlled reduction of a tertiary nitroalkane like 2-methyl-2-nitropropane. researchgate.netorgsyn.org
The synthetic sequence can be summarized as:
Reduction of Nitroalkane: A tertiary nitroalkane is reduced to the corresponding N-alkylhydroxylamine. Reagents such as zinc dust can be used for this purpose. orgsyn.org
Oxidation of Hydroxylamine: The resulting hydroxylamine is then oxidized to the tertiary C-nitroso compound. orgsyn.org
Although the prompt specifies the reduction of nitroso compounds, the chemically accurate pathway from a nitroso intermediate back to a nitroalkane is oxidation. The significance of the nitroso compound lies in its role as a "spin trapping" agent for identifying reactive radicals and as a versatile synthetic intermediate that exists in the same oxidation-reduction continuum as the target nitroalkane. nih.govorgsyn.org
Other Novel Synthetic Routes to Tertiary Nitroalkanes
Modern organic synthesis has moved beyond classical methods to embrace innovative catalytic systems that offer improved efficiency, milder conditions, and broader substrate scope for producing tertiary nitroalkanes.
Photoredox-Nickel Dual Catalysis: A significant breakthrough involves the use of a dual catalytic system combining a nickel catalyst with a photoredox catalyst and light. nih.govorganic-chemistry.org This method facilitates the C-alkylation of secondary nitroalkanes with aliphatic iodides to yield tertiary nitroalkanes. nih.gov Previously, catalytic alkylation to form these sterically demanding products was not feasible. nih.gov The dual catalyst system generates much more active alkylation catalysts capable of overcoming these steric challenges. nih.govorganic-chemistry.org This reaction is notable for its tolerance of air and moisture and its scalability. nih.gov A key advantage of this strategy is the ability to perform sequential alkylations starting from nitromethane to build complex α-tertiary primary amines after reduction. nih.gov
Cobalt-Catalyzed Alkene Hydronitration: Another innovative approach is the cobalt-catalyzed hydronitration of alkenes. researchgate.netresearchgate.net This method utilizes a specially designed anomeric nitroamide-based reagent that enables a metal-hydride hydrogen atom transfer mechanism. researchgate.net This reaction provides a mild and scalable route to valuable tertiary nitro compounds and demonstrates broad functional group tolerance. researchgate.net Its synthetic utility has been highlighted in the late-stage nitration of complex alkene structures derived from natural products and pharmaceuticals, as well as in simplifying the synthesis of rare nitro sugars. researchgate.netresearchgate.net
Other Metal-Catalyzed and Metal-Free Methods:
Decarboxylative Allylation: Allyl nitroacetates can undergo a rapid decarboxylative allylation to yield tertiary nitroalkanes under ambient conditions. organic-chemistry.org
Metal-Free Arylation: An efficient, mild, and metal-free C-arylation of nitroalkanes using diaryliodonium salts provides high yields of tertiary nitro compounds without requiring excess reagents. organic-chemistry.org
Copper-Catalyzed Benzylation: A simple in situ generated copper(I) catalyst is effective for the C-benzylation of nitroalkanes using benzyl bromides, proceeding under mild conditions via a thermal redox mechanism. organic-chemistry.org
Interactive Data Table: Comparison of Novel Synthetic Routes to Tertiary Nitroalkanes
| Method | Catalyst System | Reagents | Key Features |
| Photoredox-Nickel Dual Catalysis | Nickel Catalyst + Photoredox Catalyst + Light | Secondary Nitroalkanes, Aliphatic Iodides | Overcomes steric hindrance; Air and moisture tolerant; Scalable. nih.govorganic-chemistry.org |
| Cobalt-Catalyzed Hydronitration | Cobalt Catalyst | Alkenes, Anomeric Nitroamide | Mild conditions; Broad functional group tolerance; Scalable; Useful for late-stage functionalization. researchgate.netresearchgate.net |
| Decarboxylative Allylation | None specified (thermal) | Allyl Nitroacetates | Rapid reaction at ambient temperature. organic-chemistry.org |
| Metal-Free Arylation | None (Metal-Free) | Nitroalkanes, Diaryliodonium Salts | Mild conditions; High yields. organic-chemistry.org |
| Copper-Catalyzed Benzylation | Copper(I) Catalyst | Nitroalkanes, Benzyl Bromides | Mild reaction conditions. organic-chemistry.org |
Advances in Catalytic Asymmetric Nitration for Chiral Nitroalkane Synthesis
The creation of chiral centers, particularly quaternary stereocenters bearing a nitro group, is a formidable challenge in organic synthesis. Recent progress in catalysis has led to the development of asymmetric methods to produce enantioenriched nitro compounds.
Nickel-Catalyzed Asymmetric Nitration and Alkylation: Nickel catalysis has proven effective in asymmetric transformations. One notable example is the asymmetric nitration of oxindoles, which delivers chiral oxindoles with a tertiary nitro group in good yields and high enantioselectivities (up to 95% ee). jmu.edu This method provides a pathway to chiral 3-amino oxindoles and has been applied to construct analogues of the antimalarial agent Cipargamin. jmu.edu
In a related development, the first nickel-catalyzed asymmetric C-alkylation of nitroalkanes using alkyl halide electrophiles has been reported. nih.gov This reaction uses α-bromoamides to alkylate nitroalkanes, leading to the formation of highly enantioenriched β-nitroamides. nih.gov These products are valuable as they can be transformed into asymmetric β-aminoamides containing fully substituted carbon centers. nih.gov Mechanistic studies suggest that this reaction proceeds via a metal-mediated C-C bond formation, which allows for stereochemical control, a departure from previous assumptions about radical pathways in nitroalkane alkylations. nih.gov
Chemoenzymatic and Biocatalytic Approaches: The integration of biocatalysis with chemical synthesis offers powerful strategies for creating chiral molecules.
Chemoenzymatic Cascades: A three-step, one-pot cascade reaction combining a Wittig reaction, a chiral-thiourea-mediated asymmetric conjugate addition of nitromethane, and a bioreduction step has been developed to access chiral γ-nitro alcohols. nih.gov This approach efficiently builds structural complexity from simple starting materials with excellent stereocontrol. nih.gov
Biocatalytic Nitration: Halohydrin dehalogenases (HHDHs) have been employed for the direct, non-oxidative enzymatic nitration of epoxides. acs.org Using nitrite as a nucleophile, these enzymes catalyze the ring-opening of epoxides to produce chiral β-nitroalcohols. acs.org While biocatalytic nitration is still an emerging field, it holds promise for developing highly selective and environmentally benign synthetic methods. acs.org
Interactive Data Table: Asymmetric Methods for Chiral Nitroalkane Synthesis
| Method | Catalyst/Enzyme | Substrates | Product Type | Key Outcome |
| Asymmetric Nitration | Nickel(II) Complex | Oxindoles, Nitrating Agent | Chiral 3-Nitro Oxindoles | High enantioselectivity (up to 95% ee). jmu.edu |
| Asymmetric C-Alkylation | Chiral Nickel Complex | Nitroalkanes, α-Bromoamides | Enantioenriched β-Nitroamides | First asymmetric nitroalkane alkylation with alkyl halides. nih.gov |
| Chemoenzymatic Cascade | Chiral Thiourea / Ketoreductase | Benzaldehydes, Nitromethane | Chiral γ-Nitro Alcohols | One-pot, three-step process with excellent stereocontrol. nih.gov |
| Biocatalytic Nitration | Halohydrin Dehalogenase (HHDH) | Epoxides, Nitrite | Chiral β-Nitroalcohols | Direct, non-oxidative enzymatic nitration. acs.org |
Optimization and Scalability Considerations in this compound Synthesis
The transition of a synthetic route from laboratory discovery to industrial application hinges on careful optimization and proven scalability. For this compound and other tertiary nitroalkanes, these considerations are paramount, especially given their utility in industries like pharmaceuticals. sciencemadness.orgadvancionsciences.com
Process Optimization: Optimization focuses on maximizing yield, purity, and efficiency while minimizing costs and waste. Key parameters include:
Reaction Conditions: The novel photoredox-nickel and cobalt-catalyzed methods are advantageous as they operate under mild conditions, reducing energy consumption and the need for specialized equipment. nih.govresearchgate.net In contrast, traditional methods like the Nef reaction required harsh conditions, limiting their applicability in complex syntheses. sciencemadness.org
Catalyst Loading: Minimizing the amount of expensive metal catalysts and ligands is crucial for cost-effectiveness. High-turnover numbers are a key goal in catalyst development.
Solvent Choice: The use of environmentally benign solvents and minimizing solvent volume are important for green chemistry principles. Some modern methods can reduce the reliance on large excesses of reagents like nitromethane, which can be hazardous. organic-chemistry.org
Work-up and Purification: Simple and efficient purification procedures are essential for large-scale production. The development of one-pot reactions or cascade sequences, as seen in some chemoenzymatic processes, can significantly reduce the number of intermediate purification steps, saving time and resources. nih.gov
Scalability: A scalable process is one that can be reliably and safely performed on a large scale with consistent results.
Safety and Hazard Mitigation: The scalability of reactions involving nitroalkanes requires careful consideration of potential hazards. The proprietary manufacturing processes used by some industrial producers are designed to reduce the use of highly toxic compounds and avoid toxic impurities. advancionsciences.com
Raw Material Cost and Availability: The cost-effectiveness of a synthesis is heavily dependent on the price and availability of starting materials. The use of inexpensive feedstocks like nitromethane is a significant advantage of nitroalkane chemistry. sciencemadness.org Companies specializing in nitroalkane synthesis often focus on developing routes that can cut raw material costs significantly. advancionsciences.com
Robustness: The novel catalytic methods have demonstrated good scalability. The photoredox-nickel catalyzed alkylation and the cobalt-catalyzed hydronitration are both explicitly described as "scalable." nih.govresearchgate.netorganic-chemistry.org A patent for the synthesis of the related compound 2-nitro-2-methylpropanol highlights industrial-scale considerations, such as using specific molar ratios and catalysts to achieve high purity and yields greater than 95%. google.com This demonstrates the level of control and optimization required for commercial production.
Chemical Reactivity and Reaction Mechanisms of 2 Methyl 2 Nitropentane
Reduction Chemistry
The reduction of the nitro group in 2-methyl-2-nitropentane can lead to the formation of corresponding amines and hydroxylamines, which are valuable intermediates in organic synthesis. This transformation can be achieved through various chemical and electrochemical routes.
The reduction of nitroalkanes is a stepwise process that can, in principle, yield several intermediates. The complete reduction of a nitro group to a primary amine is a six-electron process. The generally accepted pathway involves the initial reduction of the nitro compound (R-NO₂) to a nitroso intermediate (R-NO). This is followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), which is then finally reduced to the corresponding primary amine (R-NH₂).
The chemoselectivity of the reduction, yielding either the hydroxylamine or the amine as the final product, is highly dependent on the reaction conditions, including the choice of reducing agent and catalyst. For instance, in the context of electrochemical reduction, controlling the pH and the cathode potential can allow for the selective formation of either the hydroxylamine or the amine. acs.org It has been suggested that factors that enhance the adsorption of the hydroxylamine intermediate onto the cathode surface can promote its further reduction to the amine. acs.org
Homogeneous catalysis offers a mild and efficient method for the reduction of nitro compounds. Iron-salen complexes, in particular, have emerged as effective catalysts for this transformation. Research has demonstrated that a simple, bench-stable [Fe(salen)]₂-μ-oxo precatalyst can effectively facilitate the reduction of a range of nitro compounds, including aliphatic ones, at room temperature. The choice of the reducing agent in these systems is crucial for chemoselectivity. For example, using pinacolborane (HBpin) as the reductant can lead to the reduction of both nitro and other reducible functional groups, such as carbonyls. In contrast, employing a less reactive silane (B1218182) like phenylsilane (B129415) (PhSiH₃) can allow for the selective reduction of the nitro group while leaving other functionalities intact.
Detailed mechanistic studies of the iron-salen catalyzed reduction of nitro compounds have provided significant insights into the reaction pathway. Kinetic analyses have shown that the reaction order can vary depending on the concentration of the reducing agent. For example, in the reduction of 2-nitropropane (B154153), a structural analog of this compound, the reaction is first-order in the nitroalkane and zero-order in the reducing agent (HBpin) at catalytically relevant concentrations. This suggests that the reductant is not involved in the rate-limiting step under these conditions. However, at higher loadings of the reductant, the kinetics become more complex, indicating a potential change in the reaction mechanism or the rate-limiting step.
A combination of analytical techniques, including Electron Paramagnetic Resonance (EPR) spectroscopy, mass spectrometry, and quantum chemistry calculations, has been employed to elucidate the catalytic cycle. These studies have provided evidence for the involvement of specific intermediates and the nature of the active catalytic species.
Mechanistic investigations have strongly indicated the presence of a nitroso intermediate in the catalytic cycle of nitroalkane reduction by iron-salen complexes. Experiments involving the introduction of potential intermediates into the reaction mixture have supported this hypothesis. For example, the corresponding nitroso compound is readily reduced to the amine under the catalytic conditions.
| Kinetic Data for the Reduction of 2-Nitropropane | |
| Parameter | Observation |
| Reaction Order in 2-Nitropropane | First-order |
| Reaction Order in HBpin (catalytically relevant concentrations) | Zero-order |
| Rate-Limiting Step | Not involving the reductant (at relevant concentrations) |
The electrochemical reduction of nitroalkanes provides an alternative, reagent-free method for their conversion to amines and other reduced products. While specific studies on the electroreduction of this compound are not extensively documented in publicly available literature, general principles derived from the study of other tertiary nitroalkanes can be applied. The electrochemical reduction of tertiary nitroalkanes to amines has been reported, highlighting the feasibility of this transformation.
The process typically involves the transfer of electrons from a cathode to the nitroalkane molecule. The reaction pathway and product distribution are highly dependent on the electrode material, the solvent system, and the pH of the electrolyte. In general, the reduction proceeds through the formation of a radical anion, which can then undergo further reactions, including protonation and further electron transfer, to yield the hydroxylamine and subsequently the amine.
Advanced electrochemical techniques, such as square-wave voltammetry (SWV), are powerful tools for investigating the kinetics and mechanisms of electrode reactions. SWV offers high sensitivity and the ability to probe the kinetics of electron transfer processes. A variation of this technique, reverse scan square wave voltammetry, where the potential scan is initiated at a point where the reaction is diffusion-controlled and scanned in the reverse direction, can provide additional insights into the reaction mechanism, particularly for multi-step processes with unstable intermediates.
Electroreduction Processes
Comparison of Electron Transfer Models (Butler-Volmer vs. Marcus-Hush)
The kinetics of heterogeneous electron transfer reactions, such as the reduction of this compound, can be described by several theoretical models, most notably the phenomenological Butler-Volmer (BV) model and the microscopic Marcus-Hush (MH) model. um.es The BV model describes the rate of electron transfer as being exponentially dependent on the overpotential, which, while successful for many systems, theoretically predicts an infinite rate at infinite overpotential. um.es In contrast, the MH theory provides a more detailed physical picture, considering the reorganization of the molecule and the surrounding solvent required for electron transfer to occur. um.esum.es A key prediction of the MH model is the existence of an "inverted region" where the rate of electron transfer decreases at very high overpotentials, and it predicts a finite limiting rate constant. um.es
Experimental comparisons of these models have been conducted using cyclic voltammetry on compounds structurally analogous to this compound. For instance, studies on the one-electron reduction of 2-methyl-2-nitropropane (B1294617) showed that the reaction could be well-simulated by both the Butler-Volmer and Marcus-Hush models. um.esresearchgate.net However, it was noted that the Marcus-Hush model required a reorganization energy lower than might be expected. researchgate.net In other studies involving 2-nitropropane, the Butler-Volmer model provided more accurate fits to experimental data, particularly if the transfer coefficients were not constrained to sum to unity. researchgate.net These findings suggest that while both models can be applied, the choice of model and its parameters depends on the specific electrochemical system and conditions. The BV model often provides a satisfactory fit with fewer parameters, while the MH model offers deeper physical insight into the molecular dynamics of the electron transfer event. um.esum.es
Table 1: Comparison of Butler-Volmer and Marcus-Hush Electron Transfer Models
| Feature | Butler-Volmer (BV) Model | Marcus-Hush (MH) Model |
| Nature | Phenomenological, macroscopic. um.es | Microscopic, based on quantum mechanics. um.es |
| Core Concept | Relates electron transfer rate to a standard rate constant (k⁰) and transfer coefficients (α, β). um.es | Relates electron transfer rate to reorganization energy (λ) and thermodynamic driving force. um.es |
| Potential Dependence | Predicts an exponential dependence of rate on overpotential. um.es | Predicts a non-linear dependence, including a limiting rate at high overpotential and an "inverted region". um.es |
| Physical Insight | Offers limited physical insight into the molecular process. um.es | Provides a detailed picture of solvent and molecular reorganization during the reaction. okstate.edu |
| Applicability to Nitroalkanes | Provides accurate fits for the reduction of 2-methyl-2-nitropropane and 2-nitropropane. um.esresearchgate.net | Also fits data for 2-methyl-2-nitropropane but may require lower-than-expected reorganization energy. researchgate.net |
Theoretical Treatment of Adiabaticity in Diffusional Electron Transfer
Electron transfer reactions are classified as either adiabatic or non-adiabatic. libretexts.org This classification depends on the degree of electronic coupling between the reactant and the electrode at the transition state. chemrxiv.org An adiabatic reaction is one where the system remains on the same continuous potential energy surface throughout the reaction. libretexts.orgwikipedia.org In this scenario, the probability of electron transfer, known as the transmission coefficient (κ), is essentially unity (κ = 1) once the system reaches the transition state geometry. libretexts.org The reaction rate is therefore limited by the rate at which the system can attain this geometry. wiley-vch.de
Conversely, in a non-adiabatic process, the electronic coupling is weak, and the system may "jump" between the potential energy surfaces of the reactants and products. wiley-vch.de This results in a transmission coefficient less than unity (κ < 1), meaning that even when the system reaches the optimal geometry, electron transfer is not guaranteed. libretexts.org The theoretical treatment of adiabaticity involves assessing the magnitude of the electronic coupling matrix element (H_AB). A large H_AB leads to significant splitting between the ground and excited state potential energy surfaces, favoring an adiabatic pathway. libretexts.org For diffusional electron transfer, where reactants collide, the coupling is often strong, and the adiabatic limit, described by transition state theory, typically applies. wikipedia.org
Oxidation Reactions and Pathways
Tertiary nitroalkanes like this compound can be synthesized through the oxidation of corresponding tertiary amines. The oxidation of a tertiary alkyl amine, such as tertiary butyl amine, with an oxidizing agent like aqueous potassium permanganate (B83412) (KMnO₄) yields the corresponding tertiary nitroalkane. youtube.com For example, the oxidation of 2-amino-2-methylpropane produces 2-methyl-2-nitropropane. youtube.com
Further oxidation of tertiary nitroalkanes themselves is also possible under specific conditions. For instance, electrolytic oxidation of tertiary amines in the presence of tertiary nitroalkanes has been studied. byu.edu In these reactions, the nitro compounds are consumed and can influence the product distribution, increasing the yields of azoxy and nitroso compounds. byu.edu Many flavin-dependent enzymes, such as nitroalkane oxidase, are capable of oxidizing aliphatic nitro compounds into aldehydes and ketones. wikipedia.org
Nucleophilic Substitution Reactions Involving the Nitro Group
The nitro group (-NO₂) is a strong electron-withdrawing group, which influences the reactivity of the adjacent carbon atom. In tertiary nitroalkanes like this compound, the carbon atom bonded to the nitro group is a tertiary center. Nucleophilic substitution reactions at tertiary centers can proceed via a unimolecular (Sₙ1) mechanism. libretexts.orgncert.nic.in This mechanism involves a two-step process:
Formation of a Carbocation: The C-NO₂ bond slowly breaks, with the nitro group departing as a nitrite (B80452) ion (NO₂⁻), to form a relatively stable tertiary carbocation. libretexts.org
Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile to form the final product. ncert.nic.in
Other Characteristic Reactivity Patterns
The Nef reaction is a well-known transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction proceeds through the formation of a nitronate salt (the conjugate base of the nitroalkane), which is then hydrolyzed under acidic conditions. organic-chemistry.org A critical requirement for the formation of the nitronate salt is the presence of at least one acidic α-hydrogen on the carbon atom bearing the nitro group. wikipedia.orgmatanginicollege.ac.in
This compound is a tertiary nitroalkane. By definition, it has no hydrogen atoms on the α-carbon. Consequently, it cannot be deprotonated to form a nitronate salt under standard basic conditions. wikipedia.orgmatanginicollege.ac.in Therefore, the classical Nef reaction is not applicable to this compound or other tertiary nitroalkanes. wikipedia.org
While the Nef reaction is not viable, other transformations involving C-C bond cleavage can occur under different conditions, such as on metal surfaces during catalysis, but these are not characteristic reactivity patterns in the same way as the Nef reaction is for primary and secondary nitroalkanes. ufl.edu
Primary and secondary nitroalkanes exhibit tautomerism, existing in equilibrium between the standard nitro form and the aci-nitro form (also known as nitronic acid). spcmc.ac.inwikipedia.org This equilibrium is established through the deprotonation of the α-carbon to form a nitronate anion, followed by protonation on one of the oxygen atoms. spcmc.ac.in
Nitro Form: R₂CH−N⁺(=O)O⁻
Nitronate Anion (Resonance Stabilized): [R₂C=N⁺(=O)O⁻]⁻ ↔ [R₂C⁻−N⁺(=O)O⁻]
Aci-Nitro Form (Nitronic Acid): R₂C=N⁺(O⁻)OH
The nitronate anion is a key reactive intermediate in many reactions of nitroalkanes, including the Henry (nitroaldol) reaction and the Nef reaction. wikipedia.orgwikipedia.org It can act as a nucleophile through its carbon atom or as a 1,3-dipole in cycloaddition reactions. wikipedia.orgnih.gov
However, as established in the previous section, this compound is a tertiary nitroalkane and lacks an α-hydrogen. matanginicollege.ac.in The absence of this acidic proton means that it cannot tautomerize to the aci-nitro form or generate a nitronate anion through simple acid-base chemistry. wikipedia.orgmatanginicollege.ac.in This structural feature fundamentally limits its reactivity compared to primary and secondary nitroalkanes and precludes it from participating in the rich chemistry associated with nitronate intermediates. wikipedia.org
Studies on Radical Intermediates and Related Applications
The tertiary nature of the carbon atom attached to the nitro group in this compound makes it a subject of interest in the study of radical intermediates. While direct studies on the radical chemistry of this compound are not extensively documented, strong inferences can be drawn from its close structural analog, 2-methyl-2-nitropropane.
A significant application related to the radical chemistry of tertiary nitroalkanes is spin trapping. This technique is used to detect and identify short-lived free radicals. While this compound itself is not the spin trap, its corresponding nitroso analogue, 2-methyl-2-nitrosopentane, is anticipated to be an effective one, much like the widely used 2-methyl-2-nitrosopropane (B1203614) (MNP). rsc.org
The process involves the reduction of the tertiary nitroalkane to its corresponding hydroxylamine, which is then oxidized to the nitroso compound. This nitroso compound, which exists as a blue monomer in solution and a colorless dimer in the solid state, can then "trap" a transient radical (R•) to form a stable and persistent nitroxide radical. rsc.org This resulting spin adduct can be readily detected and characterized by EPR spectroscopy. rsc.orgnih.gov The hyperfine splitting constants in the EPR spectrum of the spin adduct provide information about the nature of the trapped radical. nih.govrsc.org
The effectiveness of nitroso compounds like 2-methyl-2-nitrosopropane in trapping a variety of radicals, including carbon-centered and oxygen-centered radicals, has been demonstrated in numerous studies. nih.gov For example, MNP has been successfully used to trap and identify various alkyl and aryl radicals. rsc.org The steric bulk of the tertiary alkyl group in these spin traps contributes to the stability of the resulting nitroxide radicals.
Table 1: Analogy for Spin Trap Formation and Application
| Precursor Compound | Spin Trap | Trapped Radical (Example) | Resulting Spin Adduct | Detection Method |
|---|---|---|---|---|
| 2-Methyl-2-nitropropane | 2-Methyl-2-nitrosopropane (MNP) | Methyl radical (•CH₃) | Di-tert-butyl nitroxide | EPR Spectroscopy |
| This compound (Hypothetical) | 2-Methyl-2-nitrosopentane | Generic radical (R•) | tert-Pentyl-alkyl nitroxide | EPR Spectroscopy |
Functionalization through Organometallic Reagents (e.g., Grignard Reactions)
The reaction of nitroalkanes with organometallic reagents such as Grignard reagents (R-MgX) presents a pathway for carbon-carbon bond formation. While specific studies detailing the reaction of Grignard reagents with this compound are not extensively reported, the general reactivity patterns of nitro compounds with such reagents provide a framework for understanding these potential transformations.
The reaction between a Grignard reagent and a nitroalkane is not as straightforward as the reaction with carbonyl compounds. The nitro group is a powerful electron-withdrawing group, and the reaction can proceed through different pathways, including single electron transfer (SET) mechanisms. In the case of tertiary nitroalkanes, the absence of an alpha-proton prevents the formation of a stable nitronate anion via simple deprotonation by the Grignard reagent.
The likely mechanism involves the initial nucleophilic attack of the Grignard reagent on the nitrogen atom of the nitro group or, more plausibly, a single electron transfer from the Grignard reagent to the nitroalkane to form a radical anion intermediate. This intermediate can then undergo further reactions. For instance, the reaction of aryl Grignard reagents with 2-methyl-2-nitrosopropane (the nitroso analogue) has been used to prepare N-aryl-N-tert-butylhydroxylamines. rsc.org It is conceivable that Grignard reagents could react with this compound to yield a variety of products depending on the reaction conditions and the nature of the Grignard reagent. However, without specific experimental data, the exact products and mechanisms remain speculative. General reactions of Grignard reagents with esters, which also involve nucleophilic attack and potential double addition, can provide some mechanistic parallels. masterorganicchemistry.comyoutube.com
Theoretical and Computational Investigations of 2 Methyl 2 Nitropentane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., Density Functional Theory, ab initio methods)
Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for obtaining insights into the molecular geometry and electronic structure of nitroalkanes.
For a tertiary nitroalkane like 2-methyl-2-nitropentane, the geometry is characterized by a tetrahedral carbon atom bonded to a methyl group, a propyl group, another methyl group, and the nitro group. The nitro group itself has a planar geometry, with the nitrogen and two oxygen atoms lying in the same plane. DFT methods, such as B3LYP, are commonly used to optimize the molecular geometry and predict bond lengths and angles.
The electronic structure of nitroalkanes is significantly influenced by the strong electron-withdrawing nature of the nitro group. This property is a result of both inductive and resonance effects, which leads to a considerable polarization of the C-N bond. Ab initio methods like Hartree-Fock (HF) and post-HF methods can provide detailed information about the molecular orbitals and the charge distribution within the molecule.
Below is a representative table of calculated geometric parameters for a similar tertiary nitroalkane, 2-methyl-2-nitropropane (B1294617), which illustrates the typical bond lengths and angles that would be expected for this compound.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
| Bond Length | C-N | 1.53 Å |
| Bond Length | N-O | 1.22 Å |
| Bond Length | C-C | 1.54 Å |
| Bond Angle | C-N-O | 117.5° |
| Bond Angle | O-N-O | 125.0° |
| Bond Angle | C-C-N | 109.5° |
Note: The data in this table is representative and based on calculations for analogous tertiary nitroalkanes. Specific values for this compound would require dedicated computational studies.
Thermochemical Properties
Thermochemical properties, such as enthalpies of formation and bond dissociation energies, are crucial for understanding the stability and reactivity of a compound. Advanced computational models provide reliable estimates of these properties.
The enthalpy of formation (ΔHf°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. Group contribution methods, which are empirical, can provide a quick estimate of ΔHf°. However, for higher accuracy, advanced computational models are employed.
High-level composite methods like Gaussian-n (G3) and Complete Basis Set (CBS) methods (CBS-QB3, CBS-APNO) are known for their ability to calculate thermochemical data with high accuracy, often within 1-2 kcal/mol of experimental values. nsc.ru These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to the exact solution. A study on nitroalkanes demonstrated that the G3 procedure provides accurate results for the formation enthalpy of these compounds. nsc.runih.gov
The following table presents calculated enthalpies of formation for some smaller nitroalkanes using the G3 method, which serves as a reference for what could be expected for this compound.
| Compound | Formula | Calculated ΔHf° (G3, kJ/mol) |
| Nitromethane (B149229) | CH₃NO₂ | -74.9 |
| Nitroethane | C₂H₅NO₂ | -104.2 |
| 2-Nitropropane (B154153) | (CH₃)₂CHNO₂ | -135.6 |
Note: This data is for illustrative purposes and is based on published calculations for other nitroalkanes. nsc.ru
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. The C-NO₂ bond is typically the weakest bond in a nitroalkane and its BDE is a critical parameter in determining the thermal stability of the molecule. Theoretical calculations are invaluable for determining BDEs, especially for reactive or difficult-to-handle compounds.
Computational studies on nitroaromatic compounds have shown that DFT methods can be used to evaluate C-NO₂ BDEs. scispace.comresearchgate.net For aliphatic nitro compounds, advanced methods like CBS-QB3 are often employed for accurate BDE predictions. The C-NO₂ bond dissociation energy in tertiary nitroalkanes is generally lower than in primary or secondary ones due to the increased stability of the resulting tertiary radical.
| Bond | Compound | Calculated BDE (CBS-QB3, kJ/mol) |
| C-NO₂ | 2-Methyl-2-nitropropane | 251 |
| C-C | 2-Methyl-2-nitropropane | 343 |
Note: The data is based on calculations for the analogous compound 2-methyl-2-nitropropane and serves as an estimate for this compound.
Analysis of Molecular Electrostatic Potentials (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution in a molecule and for predicting its reactive sites. The MEP is calculated from the electron density and represents the electrostatic potential experienced by a positive point charge at a particular location near the molecule.
In nitroalkanes, the MEP is characterized by a negative potential around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Conversely, a region of positive potential is often found above the C-NO₂ bond, which has been linked to the bond's dissociation energy and the molecule's sensitivity. dtic.mil Theoretical studies have shown a correlation between the maximum positive electrostatic potential on the molecular surface above the C-NO₂ bond and the bond's dissociation energy in a series of nitroalkanes. dtic.mil
Conformational Analysis and Isomeric Stability
Conformational analysis involves the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the C-C bonds of the propyl group will lead to different conformers with varying energies.
Isomeric stability refers to the relative energies of different structural isomers. For C₆H₁₃NO₂, numerous isomers exist besides this compound. Theoretical calculations can predict the relative stabilities of these isomers by comparing their calculated enthalpies of formation. Generally, branched alkanes are thermodynamically more stable than their straight-chain counterparts, and a similar trend is expected for nitroalkanes. stackexchange.com
Reaction Pathway Energetics and Transition State Theory
Understanding the decomposition mechanism of nitroalkanes is crucial for assessing their stability and potential hazards. Computational chemistry plays a key role in elucidating these reaction pathways. The primary decomposition pathways for nitroalkanes typically include C-NO₂ bond homolysis and nitro-nitrite isomerization. researchgate.net
Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. wikipedia.org It postulates the existence of a high-energy transition state that lies on the reaction path between reactants and products. By calculating the energy of the reactants and the transition state, the activation energy for the reaction can be determined, which is a key factor in the reaction rate.
For the thermal decomposition of a tertiary nitroalkane, computational studies would involve locating the transition state structures for the C-NO₂ bond cleavage and the nitro-nitrite rearrangement. The calculated activation energies for these pathways would reveal the dominant decomposition mechanism at different temperatures. For many nitroalkanes, C-NO₂ bond homolysis is the primary thermal decomposition pathway. researchgate.net
Solvation Effects in Theoretical Modeling
The surrounding solvent environment can significantly influence the behavior, reactivity, and properties of a solute molecule. In the realm of computational chemistry, theoretical modeling of solvation effects is crucial for accurately predicting the properties of molecules in solution. For this compound, understanding how solvents interact with the molecule can provide insights into its conformational stability, electronic structure, and potential chemical transformations.
Theoretical investigations of solvation are broadly categorized into two main approaches: implicit and explicit solvent models.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models provide a more accurate and detailed picture of the immediate solvation shell around the solute. For this compound, an explicit model could reveal specific interactions between the oxygen atoms of the nitro group and protic solvent molecules.
The choice of solvation model can significantly impact the predicted properties of a molecule. For example, the calculated solvation free energy, which represents the energy change associated with transferring a molecule from the gas phase to a solvent, is a key parameter in determining solubility and reaction equilibria.
Below is a hypothetical data table illustrating the potential effects of different solvents on the calculated properties of this compound, based on general principles of solvation modeling. Such a study would typically employ quantum chemical calculations, for instance, at the Density Functional Theory (DFT) level, combined with a solvation model like the Solvation Model on Density (SMD). researchgate.net
| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) | Calculated Dipole Moment (Debye) |
|---|---|---|---|
| Gas Phase | 1.0 | 0.00 | 3.50 |
| n-Hexane | 1.88 | -2.50 | 3.65 |
| Chloroform | 4.81 | -4.20 | 3.90 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | -6.80 | 4.50 |
| Water | 80.1 | -7.50 | 4.75 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends in solvation effects on this compound.
As depicted in the hypothetical data, as the dielectric constant of the solvent increases, the solvation free energy of this compound is expected to become more negative, indicating more favorable solvation. This is due to the increased stabilization of the polar nitro group by the polar solvent. Concurrently, the calculated dipole moment is predicted to increase in more polar solvents, reflecting the polarization of the solute's electron density by the solvent's reaction field.
These theoretical investigations are fundamental for understanding and predicting the chemical behavior of this compound in different environments, providing a molecular-level rationale for its macroscopic properties.
Advanced Applications and Derivatives of 2 Methyl 2 Nitropentane in Organic Synthesis
Role as Synthetic Intermediates in Complex Molecule Construction
Nitroalkanes are recognized as powerful intermediates in organic synthesis due to the nitro group's strong electron-withdrawing nature and its capacity to be converted into a wide array of other functional groups. mdpi.com Tertiary nitroalkanes, such as 2-methyl-2-nitropentane, are particularly important in drug discovery and natural product synthesis, serving as key precursors or as integral motifs in the final target molecules. researchgate.net
The synthetic utility of the nitro group is multifaceted:
It can be transformed through reduction into nitroso, oxime, and amine functionalities. mdpi.com
It can be converted into a carbonyl group through the Nef reaction. mdpi.com
It activates adjacent C-H bonds, although this is not applicable to tertiary nitroalkanes which lack α-hydrogens. mdpi.com
It can act as a leaving group in certain reactions, enabling the formation of carbon-carbon double bonds. mdpi.com
This versatility allows this compound to serve as a starting point for molecules with significant steric hindrance around a quaternary carbon center, a common challenge in synthetic chemistry. nih.gov Its role as a synthetic intermediate is foundational to the applications discussed in the subsequent sections.
Precursors for the Synthesis of Amines and Hydroxylamines
One of the most fundamental and widely used transformations of nitroalkanes is their reduction to primary amines. This conversion is a robust and well-established method in organic synthesis. nih.gov For tertiary nitroalkanes like this compound, this reduction leads to the formation of α-tertiary amines, a class of compounds that are of critical importance in pharmaceuticals but are challenging to synthesize due to steric congestion. nih.gov
The reduction can be carried out using various reagents, and it is also possible to halt the reduction at the intermediate hydroxylamine (B1172632) stage. wiley-vch.de
Synthesis of Amines: A powerful method involves the addition of organometallic reagents (e.g., Grignard reagents) to tertiary nitroalkanes, followed by a reductive workup, to produce sterically hindered polyfunctional secondary amines in high yields. researchgate.net Another approach is the direct reduction of the tertiary nitroalkane to the corresponding α-tertiary primary amine using mild conditions, a strategy that provides a flexible and convergent route to these complex amines. nih.gov
Synthesis of Hydroxylamines: The reduction of conjugated nitroalkenes is a known route to hydroxylamines, among other products. wiley-vch.de By analogy, the controlled reduction of tertiary nitroalkanes can also yield the corresponding hydroxylamine. For instance, 2-methyl-2-nitropropane (B1294617) is readily reduced to N-tert-butylhydroxylamine using reagents like aluminum amalgam. This process is general for tertiary nitroalkanes and thus applicable to this compound.
Utility in Oxime Synthesis
Oximes are valuable synthetic intermediates, and nitroalkanes serve as effective precursors for their formation. The conversion can be achieved through several pathways where the nitroalkane is either reduced or activated to react with other substrates.
One established method involves the reaction of primary nitroalkanes with electron-rich arenes in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid. frontiersin.org In this process, the nitroalkane is believed to form a highly electrophilic nitronate species that reacts with the arene to yield an oxime derivative. frontiersin.org This transformation provides a direct route from nitroalkanes to oximes, which can then undergo further reactions like the Beckmann rearrangement to form amides. frontiersin.org While originally demonstrated with primary nitroalkanes, the principle of activating the nitro group with strong acids suggests a potential pathway for involving tertiary nitroalkanes in similar transformations.
Furthermore, the partial reduction of nitro compounds is a general method to access oximes, providing another potential, though less direct, route from this compound. mdpi.com
Formation of Nitroalkenes and Other Nitro Compounds
Nitroalkenes are highly reactive and useful building blocks in organic synthesis, often participating as Michael acceptors or as dienophiles in Diels-Alder reactions. wikipedia.orgresearchgate.net
Formation of Nitroalkenes: The most common method for synthesizing nitroalkenes is through the Henry (nitroaldol) reaction, where a nitroalkane with an α-hydrogen reacts with an aldehyde or ketone, followed by dehydration. wikipedia.org A second common method is the direct elimination of nitrous acid (HNO₂) from a nitroalkane. mdpi.com However, this pathway requires the presence of an α-hydrogen, which is absent in tertiary nitroalkanes like this compound. Therefore, this compound cannot be directly converted to a nitroalkene via this elimination route. Synthesis of a related nitroalkene would require a different strategic approach, likely not starting from the saturated tertiary nitroalkane itself.
Formation of Other Nitro Compounds: While direct conversion to a simple nitroalkene is not feasible, this compound belongs to the family of tertiary nitroalkanes that can be synthesized through modern catalytic methods. For instance, a key strategy to access diverse tertiary nitroalkanes is the C-alkylation of secondary nitroalkanes, which can now be achieved using photoredox-nickel dual catalysis. nih.gov This allows for the construction of complex tertiary nitro-compounds that would be otherwise difficult to prepare. nih.gov
Building Blocks for Polyfunctionalized Organic Molecules
The true power of nitroalkanes in synthesis lies in their use as building blocks for densely functionalized molecules. researchgate.net The nitro group can be seen as a "masked" functional group that can be carried through several synthetic steps before being converted into its final form.
The reaction of tertiary nitroalkanes with functionalized organomagnesium reagents is a prime example of this utility. This reaction, followed by reduction, leads to polyfunctional secondary amines where the complexity comes from both the nitroalkane and the Grignard reagent. researchgate.net This approach highlights how this compound can be used to install a sterically demanding 2-methylpentan-2-yl group onto a functionalized aromatic or aliphatic core.
Furthermore, derivatives of nitroalkanes, such as nitroalkenes, are excellent substrates in organocatalytic reactions for creating multiple stereocenters with high control, leading to densely functionalized chiral molecules. researchgate.net While this compound cannot form a nitroalkene directly, its role as a precursor to other reactive species makes it a valuable starting point in multi-step syntheses.
| Reaction Type | Precursor | Product Class | Significance |
| Reduction | Tertiary Nitroalkane | α-Tertiary Amine | Access to sterically congested amines important in pharmaceuticals. nih.gov |
| Controlled Reduction | Tertiary Nitroalkane | N-substituted Hydroxylamine | Synthesis of hydroxylamine intermediates. wiley-vch.de |
| Reaction with Arenes | Nitroalkane + Arene | Oxime | Direct conversion to oximes using strong acid catalysis. frontiersin.org |
| Addition-Reduction | Tertiary Nitroalkane + Grignard Reagent | Polyfunctional Secondary Amine | Construction of complex, sterically hindered amines. researchgate.net |
Development of Chiral Derivatives through Asymmetric Synthesis
This compound is an achiral molecule. However, it can be a starting point or a key component in the synthesis of chiral molecules. Asymmetric synthesis aims to create enantiomerically enriched products, a critical requirement for many biologically active compounds.
While no literature specifically describes the asymmetric synthesis of derivatives from this compound, general strategies in asymmetric catalysis are applicable. For instance, a common approach is the asymmetric reduction of a prochiral ketone or alkene. An efficient asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes has been achieved through the catalytic reduction of prochiral cyclopentenones and cyclohexenones using a chiral oxazaborolidine catalyst. nih.gov A similar strategy could be envisioned where a derivative of this compound containing a prochiral center is resolved or transformed using a chiral catalyst.
Another approach involves the diastereoselective hydrogenation of a substrate containing a chiral auxiliary. The asymmetric synthesis of 2-methyl cyclohexane (B81311) carboxylic acids has been accomplished via the diastereoselective hydrogenation of a substrate where a chiral pyroglutamate (B8496135) auxiliary shields one face of an aromatic ring, directing the hydrogenation to the opposite face. nih.gov Such strategies could be adapted to derivatives of this compound to install chirality into the molecule. The Aza-Prins reaction is another powerful tool in asymmetric synthesis to create complex chiral scaffolds. csic.es
Comparative Studies with Other Nitroalkanes and Analogues
Structural and Electronic Comparisons with Primary and Secondary Nitroalkanes (e.g., Nitromethane (B149229), 2-Nitropropane (B154153), 2-Nitropentane)
The structure and electronic properties of 2-methyl-2-nitropentane, a tertiary nitroalkane, are distinct from its primary and secondary counterparts due to steric and electronic effects.
Structural Differences: The most significant structural difference lies in the substitution at the alpha-carbon (the carbon bonded to the nitro group).
Primary nitroalkanes (RCH₂NO₂) like nitromethane have two hydrogen atoms on the alpha-carbon.
Secondary nitroalkanes (R₂CHNO₂) like 2-nitropropane and 2-nitropentane (B3052827) have one hydrogen atom on the alpha-carbon.
Tertiary nitroalkanes like this compound have no hydrogen atoms on the alpha-carbon. Instead, this carbon is bonded to three other carbon atoms.
This substitution pattern creates significant steric hindrance around the nitro group in this compound. The bulky tert-pentyl group shields the nitro group, which can influence its reactivity with other molecules. In contrast, the nitro group in primary and secondary nitroalkanes is more sterically accessible.
Electronic Effects: The nitro group (-NO₂) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. numberanalytics.comyoutube.com This is primarily an inductive effect, pulling electron density away from the carbon backbone. youtube.com
In all nitroalkanes, this inductive withdrawal polarizes the C-N bond.
In primary and secondary nitroalkanes, the electron-withdrawing nature of the nitro group increases the acidity of the alpha-hydrogens, making them susceptible to deprotonation by a base. chemistry-reaction.com This is a crucial feature for reactions like the Nef reaction.
In this compound, the absence of an alpha-hydrogen means it cannot form a nitronate anion via simple deprotonation, rendering it unreactive in base-mediated reactions that require this step. wikipedia.orgalfa-chemistry.com
The alkyl groups attached to the alpha-carbon are electron-donating, which slightly counteracts the electron-withdrawing effect of the nitro group. In this compound, the presence of three such groups provides a more pronounced electron-donating effect compared to the single alkyl group of a primary nitroalkane or the two of a secondary one. However, the powerful electron-withdrawing nature of the nitro group remains the dominant electronic feature. numberanalytics.com
The orientation of the nitro group relative to the carbon backbone can also influence the electronic transport properties of the molecule. rsc.orgresearchgate.net
| Property | Nitromethane (Primary) | 2-Nitropropane (Secondary) | This compound (Tertiary) |
| Alpha-Carbons | 2 | 1 | 0 |
| Steric Hindrance | Low | Moderate | High |
| Alpha-Hydrogen Acidity | Acidic (pKa ~10.2) | More Acidic (pKa ~7.7) | Not Applicable |
| Key Electronic Feature | Strong inductive withdrawal by -NO₂ | Strong inductive withdrawal by -NO₂ | Strong inductive withdrawal by -NO₂ |
Comparative Reactivity in Reduction and Other Key Transformations
The differing substitution at the alpha-carbon directly impacts the chemical reactivity of tertiary nitroalkanes like this compound compared to primary and secondary analogues.
Reduction Reactions: The reduction of the nitro group is a common transformation for all classes of nitroalkanes. However, the products can vary depending on the reagents used. Generally, aliphatic nitro compounds can be reduced to either amines or hydroxylamines. wikipedia.orgthieme-connect.de
Reduction to Amines: Catalytic hydrogenation (e.g., using Raney Nickel or PtO₂) or reduction with iron in acetic acid can effectively reduce primary, secondary, and tertiary nitroalkanes to their corresponding primary amines. wikipedia.org For example, this compound can be reduced to 2-methyl-2-pentanamine.
Reduction to Hydroxylamines: Reagents like diborane (B8814927) or zinc dust with ammonium (B1175870) chloride can reduce nitroalkanes to hydroxylamines. wikipedia.org Samarium diiodide (SmI₂) has also been shown to reduce primary, secondary, and tertiary nitroalkanes to their respective hydroxylamines or amines, depending on the reaction conditions. mdma.ch
Nef Reaction: The Nef reaction is a classic transformation that converts primary and secondary nitroalkanes into aldehydes and ketones, respectively. organicreactions.org This reaction proceeds through the formation of a nitronate salt by deprotonating the acidic alpha-hydrogen with a base, followed by acid hydrolysis. chemistry-reaction.com
Primary and Secondary Nitroalkanes: Readily undergo the Nef reaction. For instance, 2-nitropentane (a secondary nitroalkane) can be converted to pentan-2-one.
This compound (Tertiary): Does not undergo the Nef reaction because it lacks an alpha-hydrogen and cannot form the requisite nitronate salt intermediate. wikipedia.orgalfa-chemistry.com This is a fundamental reactivity difference.
| Reaction | Primary Nitroalkane (e.g., Nitroethane) | Secondary Nitroalkane (e.g., 2-Nitropropane) | This compound (Tertiary) |
| Catalytic Hydrogenation | Primary Amine (Ethylamine) | Primary Amine (Isopropylamine) | Primary Amine (2-Methyl-2-pentanamine) |
| Nef Reaction | Aldehyde (Acetaldehyde) chemistry-reaction.com | Ketone (Acetone) chemistry-reaction.com | No Reaction wikipedia.orgalfa-chemistry.com |
Differences in Thermochemical Profiles and Stability
The stability and thermochemical properties of nitroalkanes are of significant interest, particularly concerning their potential as energetic materials.
Thermal Stability: All nitroalkanes are energetic compounds that undergo exothermic decomposition at elevated temperatures. acs.org
Studies using Differential Scanning Calorimetry (DSC) on a range of primary and secondary nitroalkanes show that most exhibit decomposition onset temperatures around 300 °C. acs.org
Computational studies on the decomposition of nitroethane and 2-nitropropane suggest the most favorable pathway is the concerted molecular elimination of HONO, with activation barriers of 42.0 kcal/mol and 39.2 kcal/mol, respectively. researchgate.net The lower barrier for the secondary nitroalkane suggests slightly lower thermal stability.
Branched alkanes are generally more stable (have a lower heat of formation) than their straight-chain isomers due to a more compact electronic structure. quora.com This principle suggests that tertiary nitroalkanes like this compound may possess greater intrinsic stability compared to their linear isomers before the onset of decomposition.
Enthalpy of Formation (ΔfH°298): The standard enthalpy of formation provides insight into the relative stability of isomers.
Density functional theory (DFT) calculations have been used to determine the enthalpies of formation for various nitroalkanes. researchgate.net
For C4 nitro compounds, the calculated values show that the branched tertiary isomer is more stable (more negative ΔfH°298) than the secondary and primary isomers. researchgate.net
| Compound | Class | Standard Enthalpy of Formation (ΔfH°298, kcal/mol) |
| tert-Butyl-nitro (2-Methyl-2-nitropropane) | Tertiary | -42.78 researchgate.net |
| iso-Propyl-nitro (2-Nitropropane) | Secondary | -33.89 researchgate.net |
| n-Propyl-nitro (1-Nitropropane) | Primary | -30.57 researchgate.net |
Note: Data for C3 and C4 nitroalkanes are presented to illustrate the trend. Values for C5 and C6 isomers follow a similar pattern where increased branching generally leads to greater stability.
Isomeric Considerations (e.g., 2-methyl-3-nitropentane, 2-nitropentane)
Comparing this compound with its structural isomers highlights how the position of the nitro group and the branching of the alkyl chain affect its properties.
This compound: A tertiary nitroalkane. As discussed, it is sterically hindered and lacks an alpha-hydrogen. nih.govstenutz.eu
2-Methyl-3-nitropentane: A secondary nitroalkane. It has an alpha-hydrogen and is less sterically hindered at the alpha-carbon than its 2-methyl-2-nitro isomer. It would be expected to undergo the Nef reaction. nih.gov
2-Nitropentane: A secondary nitroalkane with a straight pentyl chain. It is less branched than the methylpentane isomers and possesses an acidic alpha-hydrogen, making it reactive in the Nef reaction to form pentan-2-one. ontosight.ai
The physical properties, such as boiling point and density, are also influenced by the isomeric structure. Generally, more compact, branched molecules have weaker intermolecular forces (van der Waals forces) and thus lower boiling points than their linear counterparts.
| Property | This compound nih.govstenutz.eu | 2-Methyl-3-nitropentane nih.gov | 2-Nitropentane ontosight.ai |
| Chemical Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₅H₁₁NO₂ |
| Molar Mass ( g/mol ) | 131.17 | 131.17 | 117.15 |
| Classification | Tertiary Nitroalkane | Secondary Nitroalkane | Secondary Nitroalkane |
| Alpha-Hydrogens | 0 | 1 | 1 |
| Boiling Point (°C) | ~174 | Not readily available | ~130-140 |
| Reactivity in Nef Rxn | No | Yes (expected) | Yes |
Comparison with Related Nitroso Compounds (e.g., 2-Methyl-2-nitrosopropane) in terms of Synthesis and Reactivity Pathways
Nitroso (-N=O) compounds are structurally related to nitro (-NO₂) compounds but exhibit distinct synthesis methods and reactivity. A relevant comparison is between this compound and 2-methyl-2-nitrosopropane (B1203614) (also known as tert-nitrosobutane, t-BuNO).
Synthesis:
This compound (Nitro): Typically synthesized by the reaction of a tertiary alkyl halide with a nitrite (B80452) salt (e.g., silver nitrite). The oxidation of tertiary amines can also yield nitroalkanes. orgsyn.org
2-Methyl-2-nitrosopropane (Nitroso): This compound is not typically formed by direct nitrosation. A common laboratory synthesis involves a multi-step process starting from tert-butylamine (B42293): oxidation to the nitroalkane (2-methyl-2-nitropropane), reduction to the hydroxylamine (B1172632) (N-tert-butylhydroxylamine), and finally, mild oxidation to the nitroso compound. orgsyn.orgwikipedia.org Direct oxidation of tert-butylamine with reagents like Caro's acid or m-chloroperoxybenzoic acid can also produce the nitroso compound. rsc.orgnih.gov
Reactivity and Properties:
Physical Properties: this compound is a stable liquid. 2-Methyl-2-nitrosopropane is a volatile blue liquid in its monomeric form, which dimerizes upon standing to a colorless solid. wikipedia.org
Reactivity: The primary chemical utility of the two compounds differs significantly.
This compound primarily serves as a synthetic intermediate where the nitro group is converted into other functional groups, most commonly an amine via reduction.
2-Methyl-2-nitrosopropane is widely used as a "spin trap" in chemical and biological research. orgsyn.orgchemeurope.com It reacts with transient, highly reactive free radicals to form stable paramagnetic nitroxide radicals. These stable radicals can then be detected and characterized by electron spin resonance (ESR) spectroscopy, providing information about the original, unstable radical. rsc.org
| Feature | This compound (Tertiary Nitro) | 2-Methyl-2-nitrosopropane (Tertiary Nitroso) |
| Functional Group | Nitro (-NO₂) | Nitroso (-N=O) |
| Typical Synthesis | Alkyl halide + Nitrite salt; Oxidation of amine orgsyn.org | Oxidation of corresponding hydroxylamine orgsyn.orgwikipedia.org |
| Key Reactivity | Reduction to amine | Spin trapping of free radicals chemeurope.com |
| Physical Form | Stable liquid nih.gov | Blue liquid (monomer), colorless solid (dimer) wikipedia.org |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Functionalization
The functionalization of alkanes, particularly at tertiary C-H bonds, remains a significant challenge in organic synthesis. The development of novel catalytic systems that can selectively activate and transform the bonds within 2-Methyl-2-nitropentane is a key area for future research. The inherent stability of the C-H bonds and the steric hindrance around the quaternary carbon atom necessitate innovative catalytic approaches.
Recent advancements in catalysis offer promising avenues. For instance, palladium-catalyzed C(sp³)–H activation has been demonstrated for tertiary alkylamines, suggesting a potential strategy for functionalizing molecules with similar structural motifs. nih.gov Research could focus on designing ligands for palladium or other transition metals that can facilitate the selective arylation or alkylation of the pentane (B18724) backbone of this compound.
Furthermore, iron catalysis has shown efficacy in the reduction of nitro compounds. acs.org Future work could explore the development of iron-based catalysts for the chemoselective reduction of the nitro group in this compound to an amine, which would open up a vast landscape of subsequent derivatization reactions. The challenge will lie in achieving high selectivity and yield while avoiding unwanted side reactions.
The asymmetric functionalization of nitroalkanes is another area of intense interest. Organocatalysis, using small organic molecules as catalysts, has proven effective in the conjugate addition of nitroalkanes to enones with high enantioselectivity. nih.gov Future research could investigate the use of chiral organocatalysts, such as proline derivatives, to induce stereocenters in derivatives of this compound.
Table 1: Potential Catalytic Systems for this compound Functionalization
| Catalytic System | Potential Transformation | Key Research Focus |
| Palladium with custom ligands | C-H arylation/alkylation | Ligand design for regioselectivity and reactivity. |
| Iron-based catalysts | Selective nitro group reduction | Catalyst development for chemoselectivity. |
| Chiral organocatalysts | Asymmetric derivatization | Design of catalysts for high enantioselectivity. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Advanced computational approaches can provide deep insights into its electronic structure, reactivity, and reaction mechanisms, thereby guiding experimental efforts.
Density Functional Theory (DFT) and the distortion/interaction (D/I) model have been successfully used to predict the reactivities of nitrone cycloadditions. nih.gov Similar computational models could be developed for this compound to predict its behavior in various reactions. This would involve calculating transition state energies and reaction barriers to understand which synthetic pathways are most feasible.
Molecular electron density theory (MEDT) has been employed to study the regioselectivity and mechanism of cycloaddition reactions involving nitro-substituted compounds. mdpi.com Applying MEDT to potential reactions of this compound could elucidate the factors controlling product formation, such as steric and electronic effects.
Furthermore, kinetic modeling, which has been applied to structurally related branched hydrocarbons like 2-methyl-2-butene, can be adapted to predict the combustion and decomposition behavior of this compound. researchgate.net This would be particularly relevant for understanding its stability and potential hazards under various conditions. The development of machine learning models trained on large datasets of reaction outcomes could also predict the success of new reactions involving this compound. nih.gov
Table 2: Computational Tools for Predictive Modeling of this compound
| Computational Method | Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction barriers. |
| Molecular Electron Density Theory (MEDT) | Regioselectivity analysis | Favored reaction pathways and products. |
| Kinetic Modeling | Decomposition and combustion simulation | Reaction rates, product distributions. |
| Machine Learning | Reaction outcome prediction | Plausibility and potential yields of new reactions. |
Exploration of New Synthetic Pathways to Complex Derivatives
The exploration of novel synthetic pathways to create complex molecules derived from this compound is a promising research frontier. The tertiary nitro group can be a versatile functional handle for C-C and C-N bond formation.
Recent methods for the synthesis of tertiary nitroalkanes, such as the nickel- and photoredox-catalyzed alkylation of secondary nitroalkanes, could potentially be reversed or adapted to use this compound as a starting material for further functionalization. organic-chemistry.org Similarly, methods for the arylation of nitroalkanes could be applied to introduce aromatic moieties. organic-chemistry.org
A particularly intriguing avenue is the use of radical chemistry. The denitrogenative radical fragmentation of areneazo-2-(2-nitro)propanes generates aryl radicals that can participate in various cross-coupling reactions. acs.org Developing analogous strategies starting from this compound could provide a new route to a wide range of complex derivatives. This would involve transforming the nitro group into a suitable leaving group that can generate a tertiary radical upon activation.
The development of one-pot, multi-component reactions involving this compound would also be highly valuable for generating molecular diversity efficiently. For example, a catalyst-free, three-component reaction for the synthesis of 2-nitroamines has been reported, which could potentially be adapted for this tertiary nitroalkane. organic-chemistry.org
Green Chemistry Approaches in Nitroalkane Synthesis
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic methods.
Traditional methods for the synthesis of nitroalkanes often involve harsh reagents and produce significant waste. Greener alternatives are being actively explored. For instance, the use of sodium nitrite (B80452) in polyethylene (B3416737) glycol (PEG) as a recyclable solvent has been shown to be an eco-friendly method for the nitration of alkyl halides. wiley-vch.de This approach could be investigated for the synthesis of this compound itself.
The use of solid-supported reagents, such as inorganic nitrates on silica (B1680970) gel, offers another green approach to nitration, often with improved selectivity and easier product purification. researchgate.net Metal-modified montmorillonite (B579905) clays (B1170129) have also been used as reusable catalysts for the nitration of phenolic compounds and could be explored for the synthesis of nitroalkanes. organic-chemistry.org
Furthermore, catalyst-free reactions in environmentally friendly solvents like water-methanol mixtures represent a highly desirable green synthetic strategy. organic-chemistry.org Exploring the feasibility of synthesizing this compound or its derivatives under such conditions would be a significant step towards more sustainable chemical manufacturing.
Table 3: Green Chemistry Approaches for this compound Synthesis
| Green Chemistry Strategy | Description | Potential Benefits |
| Polyethylene Glycol (PEG) as solvent | Using a recyclable and non-toxic solvent for nitration. | Reduced solvent waste, milder reaction conditions. |
| Solid-supported reagents | Employing reagents adsorbed onto solid supports like silica gel. | Ease of catalyst separation and recycling, improved selectivity. |
| Clay-based catalysts | Utilizing modified montmorillonite clays as catalysts. | Reusability of catalyst, potentially lower environmental impact. |
| Catalyst-free reactions in green solvents | Performing reactions without a catalyst in water-based systems. | Reduced catalyst cost and waste, inherent safety. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
